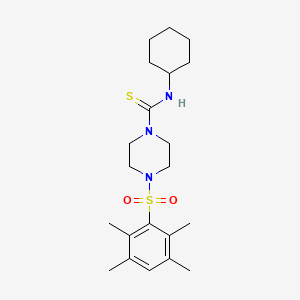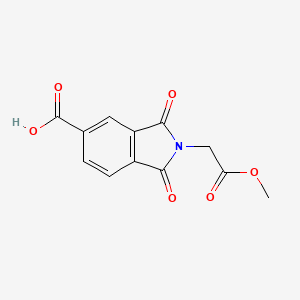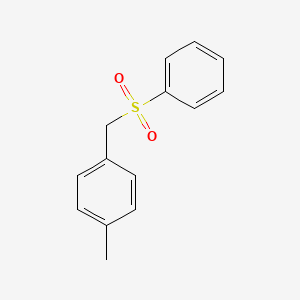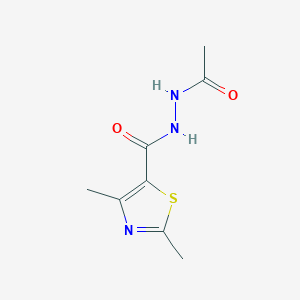![molecular formula C15H15ClO2S B7468511 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene, also known as DPC 333, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as sulfonamides, which have been used for a variety of purposes including as antibiotics and anticonvulsants. In
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to a decrease in the production of certain neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 are complex and varied, depending on the specific context in which it is used. In general, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have effects on the nervous system, cardiovascular system, and immune system. It has been shown to decrease the production of certain neurotransmitters, which can lead to a decrease in seizure activity in the brain. It has also been shown to have anti-inflammatory effects, which may be beneficial in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 in lab experiments is that it is a relatively stable and easy-to-handle compound. It is also relatively inexpensive compared to other compounds that are used for similar purposes. However, one limitation of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 and to develop more specific inhibitors of carbonic anhydrase that could be used for therapeutic purposes. Overall, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is a promising compound with many potential applications in scientific research.
Synthesemethoden
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl alcohol. This is then reacted with dimethylsulfone and potassium carbonate to form the desired product, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, oncology, and pharmacology. In neuroscience, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have potential as a treatment for epilepsy and other neurological disorders. In oncology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential as an anti-cancer agent. In pharmacology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been used as a tool for studying the activity of certain enzymes and receptors in the body.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11-3-4-12(2)15(9-11)19(17,18)10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPHNUUNRFPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![2-(2-cyanophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7468441.png)

![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)


![ethyl 2-[(2E,5E)-2,5-bis[(4-bromophenyl)methylidene]cyclopentylidene]-2-cyanoacetate](/img/structure/B7468495.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)

![1,3-dimethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7468535.png)
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)